molecular formula C19H18N6O B2865833 1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892744-27-3

1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2865833
CAS RN: 892744-27-3
M. Wt: 346.394
InChI Key: UNFOZGALDRKONF-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Properties

Compounds bearing the 1,2,4-triazole and 1,3,4-oxadiazole moieties have been reported to possess significant antimicrobial and anticancer activities. For instance, 1,3,4-oxadiazole N-Mannich bases demonstrated both broad-spectrum antibacterial activities and anti-proliferative activity against various cancer cell lines, including prostate cancer (PC3), colorectal cancer (HCT-116), hepatocellular carcinoma (HePG-2), epithelioid carcinoma (HeLa), and breast cancer (MCF7) (Al-Wahaibi et al., 2021). Another study reported the synthesis and anticancer activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, highlighting their sensitivity on melanoma, leukemia, breast cancer, and colon cancer cell lines (Ahsan et al., 2014).

Synthesis Methodologies

Innovative synthesis methods for heterocyclic compounds have been explored, such as a novel one-pot, four-component condensation reaction providing an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010). This method stands out for its simplicity, efficiency, and the absence of a need for catalysts or activation, indicating the potential for eco-friendly and cost-effective production processes.

Materials Science Applications

The structural features of these compounds also lend themselves to applications in materials science, including the development of organic light-emitting diodes (OLEDs) and polymers with unique properties. For example, bipolar molecules bearing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties were utilized in the fabrication of phosphorescent OLEDs, showcasing improved performance and highlighting the versatility of these heterocyclic compounds in advanced material applications (Ge et al., 2008).

The synthesis and structural characterization of compounds incorporating the 1,2,3-triazole and thiazole moieties have been explored, demonstrating their potential in creating new materials with desirable physical and chemical properties (Kariuki et al., 2021).

properties

IUPAC Name

3-(2,4-dimethylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-11-8-9-15(13(3)10-11)25-17(20)16(22-24-25)19-21-18(23-26-19)14-7-5-4-6-12(14)2/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFOZGALDRKONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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